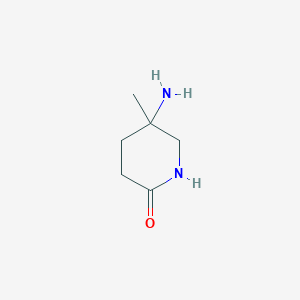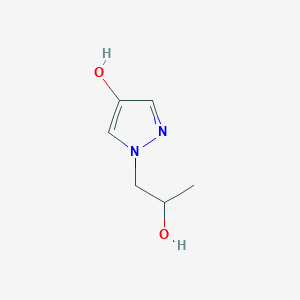
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a hydroxypropyl group, which imparts distinct chemical and physical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol typically involves the reaction of pyrazole with 2-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-chloropropanol attacks the pyrazole ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for efficient scaling up of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxopropyl)-1H-pyrazol-4-ol.
Reduction: The compound can undergo reduction reactions to form 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: 1-(2-oxopropyl)-1H-pyrazol-4-ol.
Reduction: 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding interactions with biological molecules, which can modulate their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
2-Hydroxypropyl methacrylate: Both compounds contain a hydroxypropyl group, but 2-hydroxypropyl methacrylate is used primarily in polymer chemistry.
1-(2-Hydroxyethyl)-1H-pyrazol-4-ol: This compound has a similar structure but with an ethyl group instead of a propyl group, which can affect its chemical properties and reactivity.
1-(2-Hydroxypropyl)-1H-imidazol-4-ol: This compound features an imidazole ring instead of a pyrazole ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of the hydroxypropyl group and the pyrazole ring, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C6H10N2O2 |
|---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
1-(2-hydroxypropyl)pyrazol-4-ol |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)3-8-4-6(10)2-7-8/h2,4-5,9-10H,3H2,1H3 |
InChI-Schlüssel |
XNQMMYDEGQSHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C=C(C=N1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


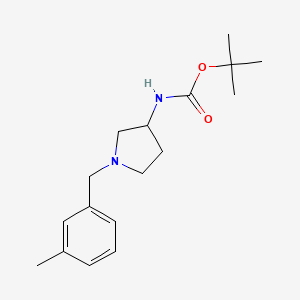
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)

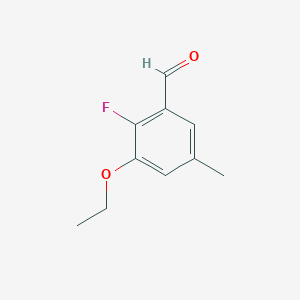

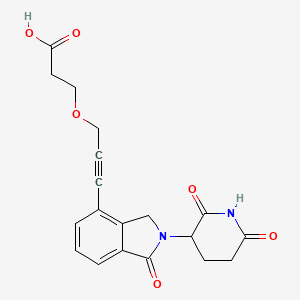

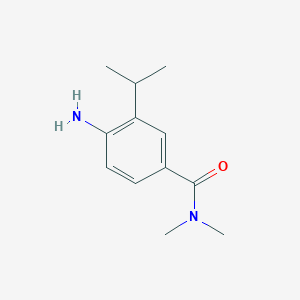
![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)


![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
